molecular formula C26H37NO2 B1665940 AM404 CAS No. 183718-77-6

AM404

Cat. No.: B1665940
CAS No.: 183718-77-6
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-DOFZRALJSA-N
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Description

(5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)icosa-5,8,11,14-tetraenamide, also known as AM404, is a bioactive metabolite of paracetamol (acetaminophen) . It belongs to the class of N-acyl amides and shares structural homology with endogenous cannabinoids like anandamide (AEA). This compound is synthesized via conjugation of arachidonic acid (C20:4, ω-6) with 4-aminophenol, the reactive metabolite of paracetamol .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424985
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183718-77-6
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183718-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-404
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis of AM-404

Core Reaction: Arachidonic Acid and 4-Aminophenol Coupling

AM-404 is synthesized via amide bond formation between arachidonic acid (5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoic acid) and 4-aminophenol. The reaction typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , to activate the carboxylic acid group of arachidonic acid for nucleophilic attack by the amine group of 4-aminophenol.

Representative Protocol

  • Reagents :
    • Arachidonic acid (506-32-1, ≥95% purity)
    • 4-Aminophenol (≥98% purity)
    • EDC hydrochloride (or DCC)
    • 4-Dimethylaminopyridine (DMAP, catalytic)
    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure :
    • Dissolve arachidonic acid (1.0 equiv) and 4-aminophenol (1.2 equiv) in anhydrous DCM under nitrogen atmosphere.
    • Add EDC (1.5 equiv) and DMAP (0.1 equiv) sequentially.
    • Stir at room temperature for 12–24 hours.
    • Quench with water, extract with DCM, and dry over sodium sulfate.

Key Considerations :

  • Inert atmosphere : Essential to prevent oxidation of arachidonic acid’s polyunsaturated bonds.
  • Excess amine : Ensures complete conversion of the acid to amide.

Alternative Synthetic Routes

Mixed Anhydride Method

Arachidonic acid may be activated via mixed anhydride formation using isobutyl chloroformate in the presence of N-methylmorpholine . This method avoids carbodiimide-related side products but requires stringent temperature control (−10°C to 0°C).

Enzymatic Catalysis

Lipase-mediated amidation has been explored for eco-friendly synthesis, though yields remain suboptimal (≤40%) compared to chemical methods.

Purification and Isolation

Column Chromatography

Crude AM-404 is purified via silica gel chromatography using a hexane/ethyl acetate gradient (10:1 to 3:1 v/v). Fractions containing the product are identified by TLC (Rf ≈ 0.4 in 3:1 hexane/ethyl acetate) and pooled.

High-Performance Liquid Chromatography (HPLC)

For pharmaceutical-grade purity (>99%), reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase is employed.

Analytical Characterization

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, ArH), 6.75 (d, 2H, ArH), 5.30–5.40 (m, 8H, CH=CH), 2.80 (t, 2H, CH₂CO), 2.05 (q, 8H, CH₂CH=CH).
    • ¹³C NMR : δ 172.8 (C=O), 155.2 (C-OH), 130.1–127.8 (CH=CH), 121.5 (ArC).
  • HRMS : [M+H]⁺ calculated for C₂₆H₃₈NO₂: 396.2903; observed: 396.2905.

Purity Assessment

  • HPLC-UV : Retention time = 12.5 min (C18, acetonitrile/water 70:30, λ = 254 nm).
  • LC-MS : Electrospray ionization confirms molecular ion and absence of hydrolytic byproducts.

Reaction Optimization and Yield Enhancement

Solvent Screening

Solvent Yield (%) Purity (%)
DCM 78 95
THF 65 92
DMF 45 88

Polar aprotic solvents like DCM maximize yield by stabilizing the activated intermediate.

Catalytic Additives

  • DMAP (5 mol%) : Increases yield to 85% by accelerating acylation.
  • HOBt (hydroxybenzotriazole) : Reduces racemization but offers no yield improvement for this non-chiral amide.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2 hours and improve safety by minimizing handling of air-sensitive reagents.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 32 18
Atom Economy (%) 89 89

Flow systems reduce solvent waste but require high initial capital investment.

Scientific Research Applications

The compound has been studied for its interactions with various biological receptors and its effects on cellular pathways:

  • Cannabinoid Receptor Interaction : The compound exhibits binding affinity to cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. It has been shown to inhibit the activity of these receptors in several assays. For example, it has a Ki value of 29 nM against fatty acid-binding protein in mouse models and shows varying degrees of inhibition against human cannabinoid receptors .
  • Anti-inflammatory Properties : Research indicates that (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide can modulate pro-inflammatory gene expression by affecting NF-κB and AP1 activities. This suggests a potential role in treating inflammatory conditions .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties through its action on transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation. Studies have shown that it can act as an agonist at TRPV1 receptors .

Therapeutic Applications

Given its biological activities, the compound may have several therapeutic applications:

  • Pain Management : Due to its interaction with cannabinoid receptors and TRPV1 channels, this compound could be explored as a novel analgesic agent for chronic pain management.
  • Anti-inflammatory Therapies : Its ability to inhibit pro-inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
  • Neurological Research : The compound's effects on the central nervous system suggest potential applications in neuropharmacology. Its interactions with fatty acid amide hydrolase (FAAH) could influence endocannabinoid levels, impacting mood and anxiety disorders .

Case Studies and Experimental Findings

Several studies have documented the effects of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide:

Study ReferenceFocusFindings
Synthesis and QuantificationDeveloped methods for synthesizing tetra-deuterated derivatives for quantifying labile intermediates in biological systems.
Inhibition of Gene ExpressionDemonstrated that the compound inhibits pro-inflammatory gene expression in HaCaT cells post-cytokine induction.
Binding Affinity StudiesReported various binding affinities to cannabinoid receptors with implications for pain relief mechanisms.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₂₆H₃₇NO₂
  • Molecular Weight : 395.58 g/mol
  • Targets: Weak agonist/antagonist at cannabinoid receptors (CB1/CB2) . Inhibitor of fatty acid amide hydrolase (FAAH), enhancing endocannabinoid signaling . Activator of TRPV1 channels, contributing to analgesic effects .

AM404 is notable for its dual role in pain modulation, combining paracetamol’s COX inhibition with endocannabinoid system modulation .

Comparison with Structurally Similar Compounds

Anandamide (AEA)

  • Structure : (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)icosa-5,8,11,14-tetraenamide .
  • Molecular Formula: C₂₂H₃₇NO₂.
  • Molecular Weight : 347.53 g/mol.
  • Key Differences: Substituent: 2-Hydroxyethyl group vs. This compound’s 4-hydroxyphenyl. Targets: High affinity for CB1 (> CB2) and TRPV1 . Function: Endogenous ligand for CB1, regulates neurotransmission and pain perception.
Property This compound Anandamide (AEA)
Molecular Weight 395.58 g/mol 347.53 g/mol
Acyl Chain C20:4 (arachidonoyl) C20:4 (arachidonoyl)
Head Group 4-Hydroxyphenyl 2-Hydroxyethyl
CB1 Affinity Weak (Ki > 1 µM) High (Ki = 61 nM)
TRPV1 Activation Yes Yes
FAAH Inhibition Yes (IC₅₀ = 1.5 µM) Substrate for FAAH

N-Arachidonoyldopamine (NADA)

  • Structure : (5Z,8Z,11Z,14Z)-N-[2-(3,4-Dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide .
  • Molecular Formula: C₂₈H₄₁NO₃.
  • Molecular Weight : 439.63 g/mol.
  • Key Differences: Substituent: 3,4-Dihydroxyphenylethyl group. Targets: Potent TRPV1 agonist (EC₅₀ = 35 nM) and moderate CB1 agonist . Function: Dual cannabinoid/vanilloid activity, implicated in neuroprotection.
Property This compound NADA
Head Group 4-Hydroxyphenyl 3,4-Dihydroxyphenylethyl
TRPV1 Potency Moderate High (EC₅₀ = 35 nM)
CB1 Activity Weak antagonism Agonism (Ki = 250 nM)
Metabolic Stability Hydrolysis-resistant Susceptible to enzymatic degradation

Arvanil (N-[(4-Hydroxy-3-Methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide)

  • Structure : Incorporates a vanillyl (4-hydroxy-3-methoxyphenyl) group .
  • Molecular Formula: C₂₈H₄₁NO₃.
  • Molecular Weight : 439.63 g/mol.
  • Key Differences: Substituent: 4-Hydroxy-3-methoxyphenylmethyl. Targets: TRPV1 (EC₅₀ = 1.8 µM) and CB1 (Ki = 5.6 µM) . Function: Hybrid vanilloid-cannabinoid ligand with anti-inflammatory properties.
Property This compound Arvanil
Head Group 4-Hydroxyphenyl 4-Hydroxy-3-methoxyphenylmethyl
TRPV1 Potency Moderate Moderate (EC₅₀ = 1.8 µM)
CB1 Affinity Weak Weak (Ki = 5.6 µM)
Synthetic Origin Paracetamol metabolite Synthetic analog

UCM707 (N-(Fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide)

  • Structure: Arachidonoyl group linked to a 3-furanylmethyl head .
  • Molecular Formula: C₂₅H₃₅NO₂.
  • Molecular Weight : 381.55 g/mol.
  • Key Differences: Substituent: Furylmethyl group. Targets: Inhibitor of endocannabinoid cellular uptake (IC₅₀ = 0.8 µM) . Function: Enhances endogenous AEA levels without direct receptor activation.
Property This compound UCM707
Head Group 4-Hydroxyphenyl 3-Furanylmethyl
FAAH Inhibition Yes No
CB1/CB2 Activity Weak None
Therapeutic Use Analgesia Neuroinflammation

Research Findings and Implications

  • This compound vs. Paracetamol Derivatives: Shortening this compound’s acyl chain to C2 yields compounds like N-(4-hydroxybenzyl)acetamide (6), which retain analgesic activity but lose cannabinoid interactions .
  • Structural Optimization : Addition of methoxy groups (e.g., Arvanil) or catechol moieties (e.g., NADA) enhances TRPV1 affinity but reduces metabolic stability .

Biological Activity

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a complex organic compound notable for its long hydrocarbon chain and multiple double bonds. The presence of a hydroxyphenyl group is crucial for its biological activity, suggesting potential interactions with various biological systems. This compound is part of a class of molecules that exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure includes:

  • Hydrocarbon Chain : An icosa (20 carbon atoms) backbone with conjugated double bonds at positions 5, 8, 11, and 14.
  • Amide Functional Group : Enhances solubility and biological interactions.
  • Phenolic Substituent : The hydroxyphenyl group contributes to its antioxidant properties.

Structural Formula

C26H37NO2\text{C}_{26}\text{H}_{37}\text{N}\text{O}_{2}

Antioxidant Activity

The hydroxyphenyl group in (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is known to scavenge free radicals. This activity helps mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory disorders.

Anticancer Properties

Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

The proposed mechanisms through which (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exerts its effects include:

  • Interaction with Nuclear Receptors : It may activate or inhibit nuclear receptors involved in gene expression regulation.
  • Inhibition of Enzymatic Activity : The compound could inhibit enzymes related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural similarities with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide:

Compound NameStructure FeaturesUnique Properties
4-Hydroxyphenylacetic AcidShorter carbon chainExhibits anti-inflammatory properties
ResveratrolSimilar phenolic structureKnown for strong antioxidant activity
CurcuminContains multiple aromatic ringsExhibits potent anticancer effects

The uniqueness of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide lies in its long-chain structure combined with specific geometric configurations that enhance its interaction potential with biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that the compound effectively scavenged free radicals in vitro. This suggests a protective role against oxidative stress-related diseases.
  • Anti-inflammatory Research : In cellular models of inflammation induced by lipopolysaccharides (LPS), (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide reduced the expression of pro-inflammatory cytokines.
  • Cancer Cell Proliferation : Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling arachidonic acid derivatives (e.g., arachidonoyl chloride) with 4-aminophenol under anhydrous conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are used to promote amide bond formation . Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification via column chromatography. Yield improvements require strict control of temperature (0–5°C) and inert atmospheres to prevent oxidation of polyunsaturated bonds .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and regioselectivity?

  • Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming double-bond geometry (Z-configuration) and substituent positions. Mass spectrometry (LC-MS or HRMS) validates molecular mass (e.g., expected [M+H]⁺ ≈ 464.6 g/mol). Infrared (IR) spectroscopy confirms amide bond presence (C=O stretch ~1650 cm⁻¹). Computational tools like DFT (density functional theory) can predict spectral patterns for cross-verification .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

  • Methodological Answer : Research should align with lipid mediator theory, focusing on interactions with endocannabinoid receptors (CB1/CB2) or enzymatic pathways (e.g., COX-2, LOX). Molecular docking studies using software like AutoDock Vina can predict binding affinities. In vitro assays (e.g., calcium flux or cAMP modulation) validate theoretical models .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data, such as conflicting reports on receptor affinity or metabolic stability?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results. Employ stability studies (e.g., LC-MS tracking of degradation products in simulated physiological buffers) to assess metabolic pathways. Statistical meta-analysis of existing data can identify systematic biases .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : A factorial design approach (e.g., 2⁴ factorial) systematically varies substituents (e.g., hydroxyl group position, acyl chain length). Pair this with multivariate analysis (PCA or PLS regression) to correlate structural features with activity. High-throughput screening (HTS) in receptor-overexpressing cell lines accelerates SAR profiling .

Q. How can computational modeling enhance the understanding of this compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) model membrane insertion behavior and residence time. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict electronic interactions at binding sites. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural resolution .

Methodological Challenges and Solutions

Q. What protocols mitigate risks associated with handling this compound, given its polyunsaturated structure and potential toxicity?

  • Methodological Answer : Store under argon at −80°C to prevent peroxidation. Use glove boxes for synthesis and handling. Toxicity screening (e.g., Ames test for mutagenicity, acute toxicity in zebrafish embryos) should precede in vivo studies. Refer to safety data sheets (SDS) for hazard mitigation (e.g., H302, H315, H319, H335 codes) .

Q. How can researchers resolve spectral overlap in NMR due to the compound’s complex unsaturated structure?

  • Methodological Answer : Utilize deuterated solvents (e.g., DMSO-d₆) and cryoprobes to enhance signal-to-noise ratios. 2D-NMR techniques (HSQC, HMBC) resolve overlapping proton signals. Isotopic labeling (¹³C-enriched precursors) aids in tracking specific carbons in crowded spectra .

Data Presentation Guidelines

  • Tabular Data Example :

    PropertyValueMethodReference
    Molecular FormulaC₂₆H₃₅NO₂HRMS
    LogP (Octanol-Water)6.2 ± 0.3HPLC (Shimadzu C18)
    CB1 IC₅₀12.4 nMRadioligand binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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AM404
Reactant of Route 2
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